

Citalopram hydrobromide comparative receptor selectivity profile

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Compound Focus: Citalopram Hydrobromide

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Quantitative Receptor Selectivity Profile

The following table summarizes the binding affinity of citalopram for key molecular targets, based on in vitro experimental data.

Molecular Target	Citalopram Binding Affinity (IC ₅₀ or K _i)	Experimental Notes & Context
Serotonin Transporter (SERT)	1.8 nM (IC ₅₀)	Primary target; potent inhibition of serotonin reuptake [1].
Norepinephrine Transporter (NET)	8,800 nM (IC ₅₀)	~4,900-fold lower affinity than for SERT [1].
Dopamine Transporter (DAT)	41,000 nM (IC ₅₀)	~22,800-fold lower affinity than for SERT [1].
Nicotinic Acetylcholine Receptors (nAChRs)		Varies by subtype; non-competitive antagonism [2].
▶ $\alpha 3\beta 4$ nAChR	5.1 μ M (IC ₅₀)	Highest potency among tested nAChRs [2].

Molecular Target	Citalopram Binding Affinity (IC ₅₀ or K _i)	Experimental Notes & Context
▶ α9α10 nAChR	7.5 μM (IC ₅₀)	Inhibits via orthosteric site binding [2].
▶ α4β2 nAChR	19.1 μM (IC ₅₀)	[2]
▶ α7 nAChR	18.8 μM (IC ₅₀)	[2]
Histamine H1 Receptor	> 10,000 nM (K _i)	Negligible affinity [3].
Muscarinic Acetylcholine Receptors	No significant affinity	Does not exhibit anticholinergic effects [3] [4].
Adrenergic Receptors (α & β)	No significant affinity	[3] [4]
GABA_a, Opioid, Benzodiazepine Receptors	No significant affinity	[4]

Key Experimental Methodologies

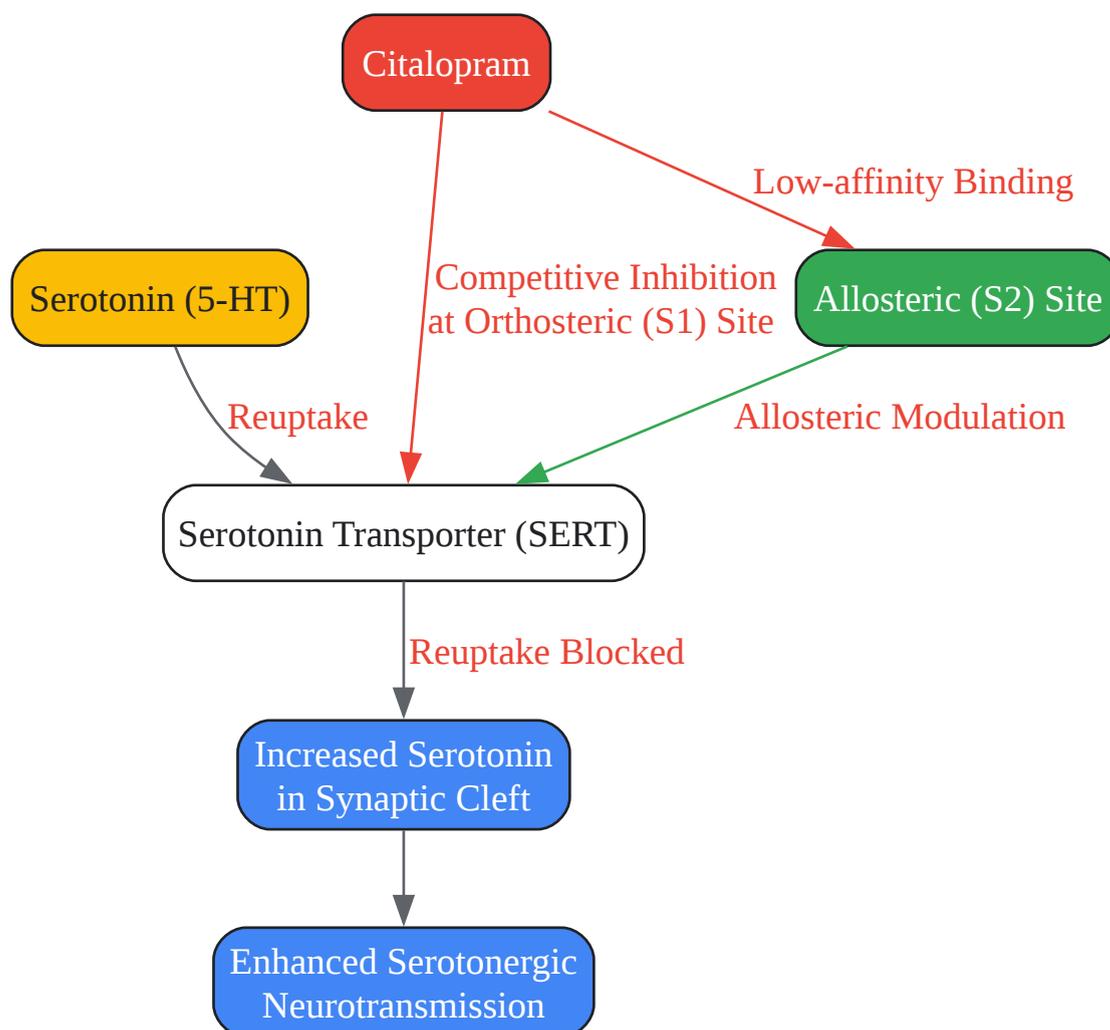
The data in the table above is derived from standardized in vitro protocols. Here are the details of the key experiments cited.

- **1. Neurotransmitter Transporter Inhibition Assay [1]**
 - **Objective:** To determine the potency and selectivity of citalopram in inhibiting the human serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
 - **Method:** This is typically a radioligand binding assay. Cells (e.g., HEK-293) expressing the individual human recombinant transporters are incubated with a known concentration of a radioactive ligand (e.g., [³H] serotonin for SERT) that binds to the transporter. The ability of different concentrations of citalopram to displace the bound radioactive ligand is measured. The IC₅₀ value (concentration that inhibits 50% of specific binding) is calculated from the resulting competition curve.
- **2. Nicotinic Acetylcholine Receptor Inhibition Assay [2]**

- **Objective:** To characterize the inhibitory activity and selectivity of citalopram on various human and rodent nicotinic acetylcholine receptor subtypes.
- **Methods:**
 - **Calcium Influx Assay:** Used for human $\alpha 3\beta 4$, $\alpha 4\beta 2$, and $\alpha 7$ nAChRs expressed in cell lines (HEK-293 or GH3 cells). Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4). The change in fluorescence upon application of a nicotinic agonist (e.g., ACh) is measured, both with and without pre-incubation with citalopram. The reduction in the calcium signal indicates receptor blockade, from which an IC_{50} is derived.
 - **Two-Electrode Voltage Clamp Electrophysiology:** Used for rat $\alpha 9\alpha 10$ nAChRs expressed in *Xenopus laevis* oocytes. An oocyte expressing the receptors is impaled with microelectrodes, held at a constant voltage, and exposed to ACh to elicit a current. The reduction of this current amplitude by citalopram is measured to determine potency and mechanism (competitive vs. non-competitive).

Mechanism of Action and Selectivity Visualization

The diagram below illustrates citalopram's primary mechanism and its key allosteric properties, integrating the experimental findings.



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As the diagram and data show, citalopram's primary action is potent inhibition of SERT. While it has virtually no affinity for many neuromodulatory receptors, research indicates it can also act as a non-competitive antagonist at various nAChR subtypes, albeit at much higher (micromolar) concentrations [2].

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